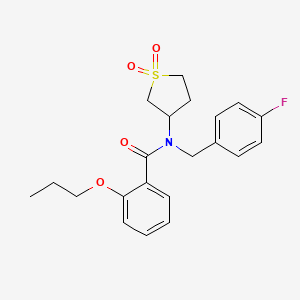

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) core, a 4-fluorobenzyl group, and a 2-propoxybenzamide moiety.

Properties

Molecular Formula |

C21H24FNO4S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-propoxybenzamide |

InChI |

InChI=1S/C21H24FNO4S/c1-2-12-27-20-6-4-3-5-19(20)21(24)23(18-11-13-28(25,26)15-18)14-16-7-9-17(22)10-8-16/h3-10,18H,2,11-15H2,1H3 |

InChI Key |

WTWFGIAOPWFLMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur dioxide under controlled conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an appropriate nucleophile.

Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the tetrahydrothiophene derivative with 2-propoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The tetrahydrothiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of benzamides with a tetrahydrothiophene sulfone core. Below is a comparative analysis of its structural features and hypothesized pharmacological implications relative to similar compounds (Table 1).

Table 1: Structural Comparison of N-(1,1-Dioxidotetrahydrothiophen-3-yl) Derivatives

Core Modifications

- Target Compound vs. : The target’s fully saturated tetrahydrothiophene sulfone core contrasts with the partially unsaturated dihydrothiophene in .

- Sulfone Group: Present in all analogs, this group improves metabolic resistance to oxidation compared to non-sulfonated thiophenes .

Fluorinated Substituents

- 4-Fluorobenzyl (Target) vs. 2-Fluorobenzyl () : The 4-F position on the benzyl group may enhance π-π stacking with aromatic residues in target proteins, whereas 2-F could induce steric clashes or altered dipole interactions .

- 3-Fluorobenzamide () : A meta-F substitution on the benzamide may redirect electronic effects compared to the target’s ortho-propoxy group .

Alkoxy and Aromatic Modifications

- Propoxy (Target) vs. Hexyloxy () or Methoxy () : The target’s propoxy chain likely optimizes logP values (~3–4), whereas hexyloxy () increases lipophilicity (logP > 5), risking poor aqueous solubility. Methoxy () offers lower lipophilicity but reduced membrane permeability .

Steric and Electronic Effects

Hypothesized Pharmacological Implications

- Target Selectivity : The 4-fluorobenzyl and propoxy groups may confer selectivity over analogs with bulkier (e.g., isopropyl) or more lipophilic (hexyloxy) substituents .

- Metabolic Stability: The sulfone core and fluorine substituents likely reduce CYP450-mediated metabolism compared to non-fluorinated or non-sulfonated analogs .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring, a fluorobenzyl group, and a propoxybenzamide moiety. Its molecular formula is C19H22FNO3S, with a molecular weight of approximately 371.45 g/mol. The presence of the dioxidothiophene enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : It shows affinity for various receptors, which could modulate physiological responses.

- Antioxidant Activity : The dioxidothiophene structure suggests potential antioxidant properties, contributing to cellular protection against oxidative stress.

Biological Activities

Preliminary studies have demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant activity against a range of bacterial strains.

- Anti-inflammatory Effects : Reduces inflammation markers in vitro and in vivo models.

- Cytotoxicity : Shows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| N-(4-fluorobenzyl)-N-(2-methylpropoxy)benzamide | C21H26FNO3S | Antimicrobial | Contains additional methyl group enhancing lipophilicity |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzylbenzamide | C19H21NOS2 | Anticancer | Lacks fluorine but retains thiophene features |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide | C20H22FNO4S | Anti-inflammatory | Different fluorobenzyl position affecting activity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vitro Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction through caspase activation.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.

- Inflammation Model : In animal models of inflammation, treatment with the compound resulted in reduced edema and pro-inflammatory cytokine levels, indicating its utility in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.